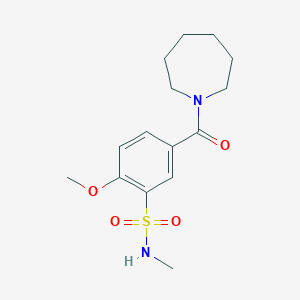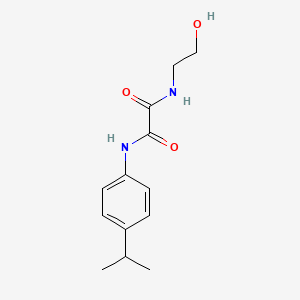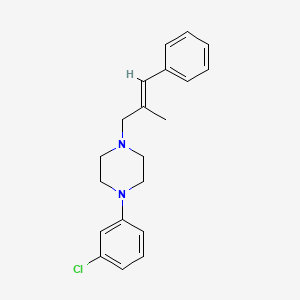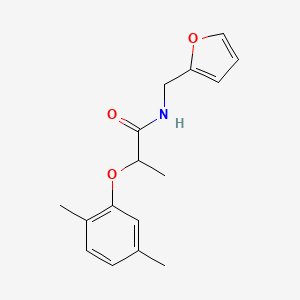![molecular formula C20H17ClN2O B4710168 3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4710168.png)
3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide
Overview
Description
3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer. This compound has gained significant attention from the scientific community due to its ability to target specific signaling pathways that are involved in cancer cell survival and proliferation.
Mechanism of Action
3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide exerts its anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in cancer cell survival and proliferation. Specifically, this compound targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are critical for the survival and proliferation of cancer cells. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells and prevent tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in preclinical studies. Specifically, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the number of cancer stem cells. Additionally, this compound has been shown to modulate the immune system, leading to enhanced anti-tumor immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide for lab experiments is its specificity for BTK and ITK enzymes, which allows for targeted inhibition of cancer cell survival and proliferation. Additionally, this compound has shown promising results in preclinical studies, making it a potentially valuable tool for cancer research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in vivo, as well as its potential for combination therapy with other anti-cancer agents. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, with the ultimate goal of developing this compound into a viable treatment option for cancer patients.
Scientific Research Applications
3-chloro-N-[(4-methylphenyl)(3-pyridinyl)methyl]benzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the activity of specific enzymes and signaling pathways that are critical for cancer cell survival and proliferation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-chloro-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-14-7-9-15(10-8-14)19(17-5-3-11-22-13-17)23-20(24)16-4-2-6-18(21)12-16/h2-13,19H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBGYJJPFVIZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-butylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4710094.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B4710099.png)
![11-(2-furyl)-10-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4710102.png)

![N-(4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4710113.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4710118.png)
![ethyl 2-methyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4710123.png)


![ethyl 2-[(pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4710145.png)
![2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4710155.png)

![8-(2,4-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4710160.png)